Variculanol
Description
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Properties
IUPAC Name |
2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O2/c1-15(2)24-21-12-9-18(5)20-11-8-17(4)19(20)10-7-16(3)13-23(27)25(21,6)14-22(24)26/h9,13,15,19-24,26-27H,4,7-8,10-12,14H2,1-3,5-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHABHHQPUHXDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2(CC(C(C2CC=C(C3CCC(=C)C3CC1)C)C(C)C)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Variculanol: A Technical Guide to its Discovery and Isolation from Aspergillus variecolor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variculanol is a novel sesterterpenoid with a unique 5/12/5 tricyclic ring system, isolated from the filamentous fungus Aspergillus variecolor. Its complex structure and potential biological activity make it a person of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, based on the seminal research in the field. Detailed experimental protocols for the fermentation of the source organism, extraction, and purification of the compound are presented. Furthermore, this document summarizes the key quantitative and spectroscopic data that were instrumental in the characterization of this compound's molecular architecture.
Discovery of a Novel Sesterterpenoid
This compound was first reported as a new natural product isolated from the fermentation broth of Aspergillus variecolor.[1][2] Its discovery was the result of a screening program aimed at identifying novel secondary metabolites from microbial sources. The producing organism, Aspergillus variecolor, is a well-known fungus belonging to the Ascomycota division.[1]
Fermentation and Production of this compound
The production of this compound is achieved through the submerged fermentation of Aspergillus variecolor. The following section details the experimental protocol for the cultivation of the fungus and subsequent extraction of the crude metabolite.
Culture and Fermentation Conditions
A summary of the fermentation parameters for the production of this compound is provided in Table 1.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Condition |
| Producing Organism | Aspergillus variecolor |
| Culture Medium | Seed Medium and Production Medium |
| Inoculum | Spore suspension or vegetative mycelia |
| Fermentation Type | Submerged Fermentation |
| Temperature | 25-28 °C |
| pH | 5.0 - 6.0 |
| Agitation | 150 - 200 rpm |
| Aeration | 1.0 - 1.5 vvm |
| Fermentation Time | 7 - 10 days |
Experimental Protocol: Fermentation and Extraction
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Inoculum Preparation: A seed culture of Aspergillus variecolor is prepared by inoculating a suitable seed medium with spores or mycelia of the fungus. The culture is incubated for 2-3 days to obtain a sufficient amount of biomass for inoculation of the production medium.
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Production Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a bioreactor under controlled conditions of temperature, pH, agitation, and aeration for 7-10 days.
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Harvesting: After the fermentation period, the culture broth is harvested. The mycelia are separated from the broth by filtration or centrifugation.
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Extraction: The mycelial cake and the fermentation broth are extracted separately with a suitable organic solvent, such as ethyl acetate or acetone. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract containing this compound.
Isolation and Purification of this compound
The crude extract obtained from the fermentation is a complex mixture of various metabolites. A multi-step chromatographic procedure is employed to isolate this compound in its pure form.
Chromatographic Purification
A general scheme for the purification of this compound is outlined in Table 2.
Table 2: Chromatographic Purification of this compound
| Step | Stationary Phase | Mobile Phase |
| 1. Silica Gel Column Chromatography | Silica gel (60-120 mesh) | Gradient of hexane and ethyl acetate |
| 2. Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol or a mixture of dichloromethane and methanol |
| 3. Preparative HPLC | C18 reverse-phase column | Gradient of acetonitrile and water |
Experimental Protocol: Isolation and Purification
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Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC on a C18 column. A gradient of acetonitrile in water is typically used to elute the compound, yielding pure this compound.
Structural Elucidation of this compound
The determination of the intricate molecular structure of this compound was a significant challenge, accomplished through the use of advanced spectroscopic techniques.[1]
Spectroscopic Data
The key spectroscopic data that led to the elucidation of this compound's structure are summarized below.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | Provided the molecular formula of this compound. |
| ¹H Nuclear Magnetic Resonance (NMR) | Revealed the number and types of protons present in the molecule. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Indicated the number of carbon atoms and their chemical environments. |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity between protons and carbons, revealing the carbon skeleton and the placement of functional groups. |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Provided information about the relative stereochemistry of the molecule by identifying protons that are close in space. |
| Circular Dichroism (CD) Spectroscopy | Used to determine the absolute stereochemistry of the molecule. |
A detailed table of the ¹H and ¹³C NMR chemical shifts for this compound can be found in the primary literature.
Experimental Workflow
The overall workflow for the discovery and isolation of this compound is depicted in the following diagram.
Caption: Experimental workflow for the isolation and characterization of this compound.
Conclusion
The discovery and characterization of this compound represent a significant contribution to the field of natural products chemistry. The unique 5/12/5 tricyclic sesterterpenoid scaffold presents an interesting target for synthetic chemists and a potential lead for drug discovery programs. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers interested in the isolation of this compound and other novel secondary metabolites from fungal sources. Further studies are warranted to explore the biological activities and potential therapeutic applications of this fascinating molecule.
References
Elucidation of the Variculanol Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variculanol, a sesterterpenoid natural product isolated from the fungus Aspergillus terreus, exhibits a unique 5/12/5 tricyclic carbon skeleton. While the complete biosynthetic pathway of this compound has not been fully elucidated in published literature, this guide synthesizes the current understanding of sesterterpenoid biosynthesis in fungi to propose a putative pathway. We will detail the likely enzymatic steps, from the formation of the linear C25 precursor to the cyclization and subsequent oxidative modifications. Furthermore, this guide provides a comprehensive overview of the standard experimental methodologies and data analysis techniques required to identify and characterize the this compound biosynthetic gene cluster and its corresponding enzymes. This document is intended to serve as a foundational resource for researchers aiming to unravel the intricacies of this compound biosynthesis, which could pave the way for its biotechnological production and the development of novel therapeutic agents.
Introduction to this compound and Sesterterpenoids
Sesterterpenoids are a class of C25 terpenoids derived from five isoprene units. In fungi, their biosynthesis is typically initiated by bifunctional enzymes known as prenyltransferase/terpene synthases (PTTSs). These enzymes first catalyze the formation of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP), and subsequently facilitate its complex cyclization into a variety of carbocyclic skeletons.[1] this compound, produced by Aspergillus terreus, is a notable example, featuring a distinctive 5/12/5 tricyclic ring system with two hydroxyl groups. Understanding its biosynthesis is of significant interest for synthetic biology and drug discovery.
Proposed Biosynthetic Pathway of this compound
Based on the known mechanisms of fungal sesterterpenoid biosynthesis, the pathway to this compound can be logically divided into two main stages: the formation of the sesterterpene backbone and the subsequent tailoring reactions.
Stage 1: Formation of the this compound Sesterterpene Backbone
The initial steps of terpenoid biosynthesis are conserved, starting from the mevalonate pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A bifunctional sesterterpene synthase, which we will refer to as the putative this compound Synthase (VarS), is hypothesized to catalyze the subsequent reactions.
References
Safety Operating Guide
Personal protective equipment for handling Variculanol
Essential Safety and Handling Guide for Variculanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Physical and Chemical Properties
While a comprehensive dataset for this compound is not fully available, the following information has been compiled from safety data sheets.
| Property | Data |
| Molecular Weight | 372.6 g/mol [1] |
| Physical State | Solid[1] |
| Appearance | Not determined[1] |
| Odor | Not determined[1] |
| Flammability | Product is not flammable[1] |
| Explosion Hazard | Product does not present an explosion hazard |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS), this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should always be observed.
Standard Handling Precautions:
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Avoid dust formation.
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Ensure adequate ventilation, especially in confined areas.
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Avoid contact with skin, eyes, or clothing.
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Avoid ingestion and inhalation.
The following table outlines the recommended personal protective equipment (PPE) when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat and full-length pants. | Prevents skin exposure to the chemical. |
| Hand Protection | Disposable nitrile or latex gloves. | Reduces direct skin contact. Gloves should be inspected before use and disposed of properly after use. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. | If dust formation is unavoidable or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary. |
First Aid Measures
In case of exposure, follow these first-aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and consult a doctor if complaints arise. |
| Skin Contact | While the product is generally not irritating, wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
General advice: No special measures are typically required. When used and handled according to specifications, this compound does not have any harmful effects based on current information and experience.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential. Follow these steps for the disposal of this compound and associated materials.
Waste Segregation and Disposal Workflow:
Caption: Disposal workflow for this compound and related materials.
Disposal Procedures:
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Unused this compound: As a non-hazardous substance, small quantities of unused this compound can typically be disposed of in the regular solid waste stream, unless your institution's guidelines specify otherwise.
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Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be disposed of as solid waste.
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Empty Containers: Original containers should be triple-rinsed with a suitable solvent before being discarded as regular trash or recycled, depending on local regulations. Deface the label to prevent misuse.
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Spills: In the event of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. Ensure the area is then cleaned thoroughly.
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as local regulations may vary.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
